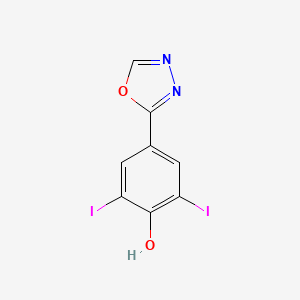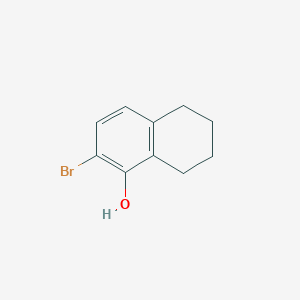
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
Vue d'ensemble
Description
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, also known as 2-Bromo-1-tetralone, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. Its chemical structure consists of two bromine atoms and four hydroxy groups attached to a tetrahydronaphthalene ring. This compound has been studied for its potential use as a pharmaceutical, as a fuel additive, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of a variety of heterocyclic compounds. It has also been used as a fuel additive to improve the combustion properties of gasoline and diesel fuels. Additionally, it has been studied for its potential use as a pharmaceutical for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450 2D6, which is responsible for metabolizing certain drugs in the body. Inhibition of this enzyme could lead to an increase in the bioavailability of certain drugs, making them more effective.
Biochemical and Physiological Effects
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have an inhibitory effect on certain enzymes involved in drug metabolism, which could lead to an increase in the bioavailability of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, making it cost effective for research purposes. Additionally, it is a colorless liquid with a pleasant odor, making it easy to handle and store. However, it is also highly flammable and toxic, so it should be handled with caution.
Orientations Futures
There are several potential future directions for research with 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-oltralone. These include further studies of its potential use as a pharmaceutical, as a fuel additive, and as a reagent in organic synthesis. Additionally, further studies of its biochemical and physiological effects could lead to new therapeutic applications. Finally, further studies of its mechanism of action could lead to a better understanding of how it affects drug metabolism.
Propriétés
IUPAC Name |
2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVWYIMNWFRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)
![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)
![4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B3327141.png)
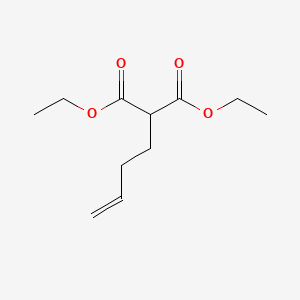
![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B3327156.png)
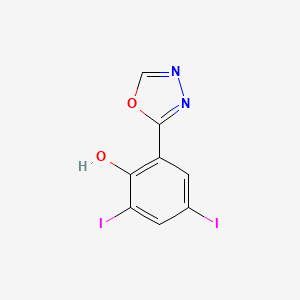
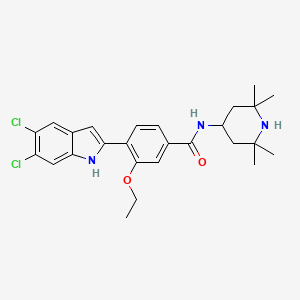

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)
